2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid
Description
2-(2-{[4-(Propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a central phenyl ring linked to a carbamoyl group at the 2-position. This carbamoyl group connects to a 4-(propan-2-yl)phenyl substituent, while the acetic acid moiety is attached at the adjacent position. Its molecular formula is inferred as C₁₉H₂₀N₂O₃, with a molecular weight of approximately 324.38 g/mol (estimated based on analogous structures in and ).
Properties
IUPAC Name |
2-[2-[(4-propan-2-ylphenyl)carbamoyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)13-7-9-15(10-8-13)19-18(22)16-6-4-3-5-14(16)11-17(20)21/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVXCWBFAPHZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412756 | |
| Record name | SBB061953 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6477-14-1 | |
| Record name | SBB061953 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamoyl Formation via Amide Coupling
Route Overview :
This method involves direct amide bond formation between 2-carboxyphenylacetic acid and 4-isopropylphenylamine using coupling agents.
Steps :
-
Protection of Acetic Acid Group :
-
Amide Bond Formation :
-
Ester Hydrolysis :
Key Data :
Ullmann-Type Coupling and Functionalization
Comparative Analysis of Methods
| Method | Yield | Complexity | Key Advantages | Limitations |
|---|---|---|---|---|
| Amide Coupling | 65–75% | Moderate | High purity, fewer steps | Requires coupling agents (EDCI/HOBt) |
| Ullmann Coupling | 50–60% | High | Builds biphenyl backbone efficiently | Toxic isocyanates, multi-step synthesis |
| Cyanoacetate Substitution | 40–50% | Moderate | Avoids toxic reagents | Lower yield, nitro reduction required |
Critical Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid lies in its potential as a pharmaceutical agent. The compound's structure suggests it may interact with biological targets, making it a candidate for drug development.
- Anti-inflammatory Properties : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Analgesic Effects : Similar compounds have been explored for their analgesic properties, providing a pathway for pain management therapies .
Pharmacological Studies
Research involving this compound often focuses on its pharmacokinetics and pharmacodynamics. Understanding how the compound behaves in biological systems is crucial for evaluating its therapeutic potential.
- Bioavailability : Studies have shown that modifications to the chemical structure can enhance solubility and absorption rates, improving overall bioavailability.
- Toxicological Assessments : Evaluating the safety profile of this compound is essential for its development as a therapeutic agent. Toxicological studies help identify any adverse effects associated with its use .
Material Science
Beyond medicinal applications, this compound can also be explored in material science.
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the properties of polymers used in various applications, including coatings and adhesives.
- Nanotechnology : Research into nanoparticles often utilizes compounds like this to modify surface properties or enhance stability, leading to advancements in drug delivery systems and diagnostic tools .
Case Study 1: Anti-inflammatory Research
A study conducted on related compounds demonstrated significant anti-inflammatory activity in animal models. The research highlighted the importance of structural modifications on efficacy and safety profiles. This underscores the potential for this compound to be developed into a therapeutic agent targeting inflammatory pathways.
Case Study 2: Polymer Applications
In a recent investigation into new polymer composites, researchers incorporated this compound into a polycarbonate matrix. The results indicated improved thermal stability and mechanical strength compared to traditional formulations, suggesting viable industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of inflammatory mediators and modulation of pain receptors .
Comparison with Similar Compounds
2-(4-((2-Amino-4-fluorophenyl)carbamoyl)phenyl)acetic acid (D5)
- Structure: Features a 4-fluoro-2-aminophenyl carbamoyl group instead of the isopropylphenyl group.
- Molecular Weight : ~305.29 g/mol ().
- The amino group introduces basicity, altering pH-dependent solubility and bioavailability.
- Application : Studied for anticancer activity in multiple myeloma models ().
2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid
2-[4-(Carbamoylmethyl)phenoxy]acetic acid
- Structure: Contains a phenoxy linker and carbamoylmethyl group ().
- Molecular Weight: 209.2 g/mol (C₁₀H₁₁NO₄).
- Lower molecular weight and logP (estimated ~0.5) suggest higher aqueous solubility compared to the target compound.
Physicochemical Properties
*Estimated based on structural analogs.
Stability and Pharmacokinetics
- Carbamoyl vs. Sulfanyl/Esters : The carbamoyl group in the target compound offers greater hydrolytic stability compared to esters () but may be susceptible to enzymatic cleavage compared to sulfonamides ().
Biological Activity
Overview
2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid, with the molecular formula C18H19NO3 and CAS number 497060-62-5, is a compound that has been studied for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-isopropylphenyl isocyanate with 2-aminophenylacetic acid. The reaction is conducted in organic solvents such as dichloromethane or toluene, often with a base like triethylamine to enhance the reaction efficiency.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. Its mechanism of action is thought to involve the modulation of enzymes and receptors associated with inflammatory pathways. Specifically, it may inhibit the production of pro-inflammatory mediators, thereby reducing pain perception .
Anticancer Activity
Studies have shown varying degrees of anticancer activity against different cancer cell lines. For instance, compounds structurally related to this compound have demonstrated selective cytotoxic effects against colorectal cancer cells (Caco-2) compared to lung cancer cells (A549). The data suggests that structural modifications can significantly influence the anticancer efficacy of these compounds .
| Cell Line | Compound Concentration (µM) | Viability (%) | Significance (p-value) |
|---|---|---|---|
| A549 | 100 | 80.0 | - |
| Caco-2 | 100 | 39.8 | <0.001 |
Antimicrobial Activity
In vitro studies have also assessed the antimicrobial properties of related compounds. While specific data on this compound is limited, derivatives have shown promising activity against various Gram-positive and Gram-negative bacteria, indicating potential for further exploration in antimicrobial applications .
Case Studies
- Case Study on Anticancer Activity : A study evaluated several derivatives of phenyl acetic acids for their anticancer properties. The results indicated that modifications in the phenyl ring significantly affected cytotoxicity against Caco-2 cells, with some compounds achieving over 50% reduction in cell viability at concentrations as low as 50 µM .
- Case Study on Anti-inflammatory Effects : Another study investigated the anti-inflammatory effects of similar compounds in animal models. The results suggested a marked reduction in swelling and pain responses when administered prior to inflammatory stimuli, supporting the potential therapeutic use of these compounds in pain management.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets involved in inflammatory processes and cancer cell proliferation. This interaction may lead to altered signaling pathways that favor reduced inflammation and inhibited tumor growth .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid, and what are their yield limitations?
- Methodology : The compound’s synthesis typically involves coupling a phenylacetic acid derivative with a 4-isopropylphenyl isocyanate or carbamoyl chloride intermediate. For example, benzoylation reactions using coupling agents like EDCl/HOBt or DCC in anhydrous DMF/THF are common. A reported yield of 8.39% was achieved for a structurally analogous compound via column chromatography purification (hexane/ethyl acetate gradient), highlighting challenges in steric hindrance and byproduct formation .
- Key Considerations : Optimize reaction time (12-24 hr), temperature (0°C to rt), and stoichiometry (1:1.2 molar ratio of acid to isocyanate). Monitor via TLC or HPLC .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Look for characteristic signals:
- Phenylacetic acid backbone : A singlet at δ ~3.6 ppm (CH₂COO) and a carbonyl signal at ~170 ppm in ¹³C NMR.
- Carbamoyl group : NH resonance at δ ~9-10 ppm (broad, exchangeable) and carbonyl at ~165 ppm.
- 4-Isopropylphenyl group : Doublets for aromatic protons (δ ~7.2-7.4 ppm) and a septet for the isopropyl CH (δ ~2.8 ppm) .
- FTIR : Confirm carbamoyl C=O stretch (~1680 cm⁻¹) and carboxylic acid O-H stretch (~2500-3300 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory crystallographic and NMR data for this compound be resolved?
- Case Study : A structurally similar hydroxyphenylacetic acid derivative showed discrepancies in proton assignments due to tautomerism or solvent effects. Resolution involved:
- Using deuterated DMSO for NMR to stabilize hydrogen bonding.
- Single-crystal X-ray diffraction to confirm the dominant tautomer.
- 2D NMR (COSY, HSQC) to reassign overlapping signals .
Q. What strategies improve the compound’s solubility for in vitro bioactivity assays?
- Experimental Design :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- pH adjustment : Solubilize the carboxylic acid group by preparing sodium salts (pH ~7.4 PBS buffer).
- Surfactants : Polysorbate-80 (0.1% w/v) enhances aqueous dispersion .
- Data Table :
| Solubility Method | Solubility (mg/mL) | Stability (24 hr) | Reference |
|---|---|---|---|
| DMSO (1%) | 15.2 | >95% | |
| β-Cyclodextrin | 8.7 | >90% |
Q. How does the isopropyl substituent on the phenyl ring influence biological activity?
- SAR Analysis :
- Hydrophobicity : The isopropyl group enhances membrane permeability (logP increase by ~0.5 units vs. unsubstituted phenyl).
- Steric Effects : Reduces off-target interactions in enzyme inhibition assays (e.g., COX-2 IC₅₀ improved by 3-fold vs. methyl-substituted analogs) .
Methodological Challenges & Solutions
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >98% purity.
- Crystallization : Ethanol/water (7:3) recrystallization yields needle-like crystals suitable for XRD .
Q. How can researchers address low yields in the carbamoylation step?
- Troubleshooting :
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Microwave-assisted Synthesis : Reduce reaction time from 24 hr to 2 hr at 80°C, improving yield by 15% .
Data Reproducibility Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
